molecular formula C18H15BrClNO3S B11653493 4-Bromo-2-(morpholin-4-ylcarbonothioyl)phenyl 2-chlorobenzoate

4-Bromo-2-(morpholin-4-ylcarbonothioyl)phenyl 2-chlorobenzoate

Cat. No.: B11653493
M. Wt: 440.7 g/mol
InChI Key: IPBPFRJQBJHYFU-UHFFFAOYSA-N
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Description

4-BROMO-2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2-CHLOROBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine atom, a morpholine ring, a carbothioyl group, and a chlorobenzoate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2-CHLOROBENZOATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 4-bromoaniline with carbon disulfide and morpholine to form 4-bromo-2-(morpholine-4-carbothioyl)aniline.

    Esterification: The intermediate is then reacted with 2-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, 4-BROMO-2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2-CHLOROBENZOATE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2-CHLOROBENZOATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The carbothioyl group can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Hydrolysis: Formation of 2-chlorobenzoic acid and the corresponding alcohol.

Scientific Research Applications

4-BROMO-2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2-CHLOROBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The carbothioyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE
  • 4-BROMO-2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-METHOXYBENZOATE
  • 4-BROMO-2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2-FLUOROBENZOATE

Uniqueness

4-BROMO-2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2-CHLOROBENZOATE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for diverse substitution reactions, while the morpholine and carbothioyl groups provide additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C18H15BrClNO3S

Molecular Weight

440.7 g/mol

IUPAC Name

[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate

InChI

InChI=1S/C18H15BrClNO3S/c19-12-5-6-16(24-18(22)13-3-1-2-4-15(13)20)14(11-12)17(25)21-7-9-23-10-8-21/h1-6,11H,7-10H2

InChI Key

IPBPFRJQBJHYFU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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